molecular formula C10H8ClFN2O B1408976 1-(2-Chloro-3-fluorobenzyl)-1H-pyrazol-4-ol CAS No. 1600899-17-9

1-(2-Chloro-3-fluorobenzyl)-1H-pyrazol-4-ol

Cat. No. B1408976
CAS RN: 1600899-17-9
M. Wt: 226.63 g/mol
InChI Key: JGSLWGWPUQOZOD-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It often includes the starting materials, the reagents, the conditions of the reaction, and the yield of the product .


Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques used might include X-ray crystallography, NMR spectroscopy, and others .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Potential Antipsychotic Agents

1-(2-Chloro-3-fluorobenzyl)-1H-pyrazol-4-ol derivatives have been explored as potential antipsychotic agents. A study highlighted the synthesis and pharmacological evaluation of a series of compounds related to this chemical structure. These compounds demonstrated antipsychotic-like properties in behavioral animal tests without interacting with dopamine receptors, a characteristic of many clinically available antipsychotics. Particularly, derivatives like 1,3-dimethyl-4-(iminophenylmethyl)-1H-pyrazol-5-ol showed reduced spontaneous locomotion in mice without causing ataxia and did not bind to D2 dopamine receptors in vitro. This suggests a unique mechanism of action compared to traditional antipsychotic drugs (Wise et al., 1987).

GPR39 Agonists and Kinase Inhibition

Another study identified certain kinase inhibitors structurally similar to 1-(2-Chloro-3-fluorobenzyl)-1H-pyrazol-4-ol as novel GPR39 agonists. These compounds, initially identified as kinase inhibitors, were found to activate GPR39, a G protein-coupled receptor, in the presence of zinc. This research expands the potential applications of such compounds, indicating their role beyond kinase inhibition, and highlights the interplay between small-molecule compounds and metal ions like zinc in biological systems (Sato et al., 2016).

Synthesis and Characterization for Diverse Applications

The chemical structure of 1-(2-Chloro-3-fluorobenzyl)-1H-pyrazol-4-ol has been utilized in various synthetic pathways to create novel compounds with potential applications in pharmaceuticals and materials science. For example, studies have detailed the synthesis of fluoro-substituted benzo- and benzothieno fused pyrano[2,3-c]pyrazol-4(1H)-ones, which could have implications in the development of new molecules with specific physical, chemical, or biological properties (Holzer et al., 2010).

Mechanism of Action

This is typically used in the context of bioactive compounds and drugs, and it refers to how the compound exerts its effect at the molecular level .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage .

properties

IUPAC Name

1-[(2-chloro-3-fluorophenyl)methyl]pyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFN2O/c11-10-7(2-1-3-9(10)12)5-14-6-8(15)4-13-14/h1-4,6,15H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGSLWGWPUQOZOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)Cl)CN2C=C(C=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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